U18666A

Cholesterol biosynthesis DHCR24 inhibition Sterol reductase pharmacology

Experimental irreproducibility arises when generic cholesterol transport inhibitors are substituted for U18666A. This compound uniquely binds the NPC1 sterol-sensing domain (U-X crosslinking-validated) and inhibits DHCR24 with a Ki of 157 nM, effects not replicated by chloroquine, imipramine, or triparanol. Researchers modeling NPC pathology or targeting host cholesterol homeostasis in antiviral studies require this exact probe. - NPC1-dependent mechanism: Directly recapitulates lysosomal cholesterol accumulation in wild-type cells. - DHCR24 specificity: 690-fold affinity advantage over lanosterol; blocks desmosterol-to-cholesterol conversion at nanomolar concentrations. - Antiviral validation: Inhibits Ebola entry (IC50 1.6-8.0 µM) via NPC1, distinct from pH-dependent agents. - Supply reliability: ≥98% HPLC purity, multiple pack sizes available for immediate dispatch.

Molecular Formula C25H42ClNO2
Molecular Weight 424.1 g/mol
CAS No. 3039-71-2
Cat. No. B1682661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU18666A
CAS3039-71-2
Synonyms3-beta-(2-(diethylamino)ethoxy)androst-5-en-17-one
3beta-(2-diethylaminoethoxy)-androst-5-en-17-one hydrochloride
U 18,666A
U 18666A
U-18,666A
U-18666A
U18666A
Molecular FormulaC25H42ClNO2
Molecular Weight424.1 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C.Cl
InChIInChI=1S/C25H41NO2.ClH/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24;/h7,19-22H,5-6,8-17H2,1-4H3;1H/t19-,20-,21-,22-,24-,25-;/m0./s1
InChIKeyGZFYZYBWLCYBMI-MYZJJQSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





U18666A (CAS 3039-71-2) Cholesterol Transport Inhibitor: Core Properties and Research Utility


U18666A is a synthetic, cell-permeable, cationic amphiphilic sterol derivative that functions as a dual-mechanism inhibitor of intracellular cholesterol homeostasis [1]. Its primary known activities include potent inhibition of 3β-hydroxysterol-Δ24-reductase (DHCR24), the enzyme catalyzing the final step of cholesterol biosynthesis from desmosterol, and direct binding to the Niemann-Pick C1 protein (NPC1) sterol-sensing domain to block lysosomal cholesterol export [2][3]. These distinct activities underpin its widespread use as a pharmacological tool for modeling NPC disease pathology, investigating sterol-sensing domain biology, and exploring host-directed antiviral strategies against cholesterol-dependent viral entry [4].

Why Generic Substitution Fails: The Functional Specificity Gap Between U18666A and Its Structural Analogs


Although multiple cationic amphiphilic compounds, including triparanol, AY9944, chloroquine, and imipramine, share broad chemical features with U18666A and are sometimes loosely grouped as cholesterol transport inhibitors or DHCR24 modulators, direct substitution between these agents yields non-equivalent experimental outcomes [1]. U18666A exhibits a unique polypharmacological signature defined by nanomolar DHCR24 inhibition (Ki = 157 nM), enantiomer-specific sterol synthesis suppression, and a high-affinity binding site within the NPC1 sterol-sensing domain that remains unperturbed by most in-class comparators [2][3][4]. Critically, its mechanism of autophagy disruption differs fundamentally from that of chloroquine, while its dose-response characteristics in HMG-CoA reductase regulation diverge sharply from triparanol [5][6]. These functional distinctions render generic substitution scientifically inappropriate and introduce confounding variables that can compromise experimental reproducibility [7].

U18666A Comparative Evidence Guide: Quantified Differentiation Against Key Analogs


DHCR24 Inhibition: 690-Fold Higher Affinity Than Native Substrate vs. Alternative Reductase Inhibitors

U18666A functions as a non-competitive inhibitor of 3β-hydroxysterol-Δ24-reductase (DHCR24) with a reported Ki of 0.000157 mM (157 nM) and IC50 of approximately 0.00015 mM (150 nM), exhibiting a 690-fold higher affinity for the enzyme than its native substrate lanosterol [1]. In contrast, AY9944 acts upstream by inhibiting Δ7-reductase (DHCR7), an entirely distinct enzymatic step in the cholesterol biosynthetic pathway, producing a different sterol intermediate accumulation profile [2]. This quantitative affinity difference and mechanistic divergence establish U18666A as the preferred tool for interrogating the terminal DHCR24-catalyzed desmosterol-to-cholesterol conversion step [3].

Cholesterol biosynthesis DHCR24 inhibition Sterol reductase pharmacology

EBP Ligand Affinity: U18666A Binds Sterol Isomerase with Ki Comparable to AY9944 and Triparanol

In a direct comparative pharmacological analysis of human emopamil-binding protein (EBP), also known as sterol Δ8-Δ7 isomerase, U18666A, AY9944, and triparanol all demonstrated nanomolar binding affinity with Ki values ranging from 0.5 to 14 nM [1]. This positions all three compounds within the same high-potency tier for EBP engagement [2]. However, while this shared EBP binding is notable, the differentiation lies in the additional, unique NPC1 sterol-sensing domain binding site that U18666A possesses, a feature not documented for AY9944 or triparanol, and the enantiomer-specific activity profile unique to U18666A [3][4].

EBP pharmacology Sterol isomerase Cationic amphiphile binding

Chiral Specificity: Enantiomer ent-U18666A Exhibits Reduced Sterol Synthesis Inhibition

In a direct head-to-head comparison of U18666A and its synthetic enantiomer ent-U18666A in cultured bovine lens epithelial cells, U18666A produced significantly greater inhibition of net sterol synthesis [1]. While both enantiomers induced apoptosis, the differential potency for sterol synthesis suppression indicates that the compound's effects on cholesterol biosynthesis are stereospecific and not solely attributable to non-specific membrane perturbation or general cationic amphiphile properties [2]. In contrast, non-steroidal cationic amphiphiles such as imipramine inhibit cholesterol transport but lack this stereospecific activity profile and do not share U18666A's defined NPC1 sterol-sensing domain binding site [3].

Chiral pharmacology Sterol synthesis Enantiomer specificity

Autophagy Modulation: U18666A Disrupts Autophagosome-Lysosome Fusion Distinct from Chloroquine

A 2022 comparative study directly evaluated the effects of three autophagic inhibitor drugs—chloroquine, U18666A, and bafilomycin A1—on intracellular cholesterol transport and autophagy flux [1]. While all three compounds impair autophagy, they do so via mechanistically distinct pathways: chloroquine acts as a classic autophagic flux inhibitor by neutralizing lysosomal pH, bafilomycin A1 inhibits vacuolar H+-ATPase, and U18666A specifically inhibits NPC1-mediated cholesterol transport, leading to decreased autophagosome-lysosome fusion through cholesterol accumulation [2]. U18666A treatment resulted in distinct cellular cholesterol distribution patterns and a unique impairment of autophagic flux not replicated by chloroquine at equivalent concentrations, demonstrating that U18666A provides a cholesterol-specific, pH-independent autophagy modulation tool [3].

Autophagy flux Cholesterol trafficking Lysosomal inhibition

HMG-CoA Reductase Biphasic Regulation: U18666A Exhibits Concentration-Dependent Opposing Effects

In Hep G2 human hepatoma cells, U18666A displays a striking biphasic concentration-response profile for HMG-CoA reductase activity that diverges from the pattern observed with triparanol [1]. At low concentrations (less than 0.5 µM), both U18666A and triparanol decreased HMG-CoA reductase activity, consistent with desmosterol Δ24-reductase inhibition and feedback regulation . However, at concentrations exceeding 3 µM, U18666A produced a concentration-dependent increase in HMG-CoA reductase activity, an effect not observed with triparanol [2]. This biphasic response is attributed to U18666A's additional inhibition of squalene-2,3-epoxide cyclase at higher concentrations, coupled with a non-sterol mevalonate-derived effector mechanism independent of sterol-dependent regulation [3].

HMG-CoA reductase Cholesterol feedback regulation Concentration-dependent pharmacology

NPC1 Binding Site Identification: U18666A Targets Sterol-Sensing Domain via High-Affinity Crosslinking

Using a photoactivatable benzophenone derivative of U18666A (designated U-X), researchers demonstrated direct, high-affinity crosslinking of U18666A to the NPC1 protein [1]. This crosslinking was specifically blocked by U18666A derivatives that retain cholesterol export inhibitory activity, but not by inactive derivatives, establishing pharmacological specificity [2]. Importantly, crosslinking was abolished by a point mutation in the sterol-sensing domain (SSD) of NPC1, but not by mutation in the N-terminal cholesterol-binding domain, definitively mapping the U18666A binding site to the SSD and distinguishing its mechanism from cholesterol itself [3]. In contrast, compound 3.47, another reported EBOV entry inhibitor, blocks viral glycoprotein binding to NPC1 without occupying the SSD, while AY9944 and triparanol have not been shown to directly engage the NPC1 SSD [4].

NPC1 target engagement Sterol-sensing domain Chemical probe validation

U18666A Optimal Application Scenarios: Where Comparative Evidence Directs Selection


NPC Disease Cellular Modeling and Sterol-Sensing Domain Functional Studies

U18666A is the definitive chemical probe for inducing NPC1-deficient phenotypes in wild-type cells. As demonstrated by the U-X crosslinking studies, U18666A directly binds the NPC1 sterol-sensing domain, precisely recapitulating the lysosomal cholesterol accumulation characteristic of NPC disease [1]. Alternative agents such as imipramine or chloroquine fail to engage this specific binding site and induce different trafficking defects [2]. Researchers modeling NPC pathology or investigating SSD-dependent cholesterol export mechanisms should select U18666A over non-steroidal cationic amphiphiles or upstream biosynthesis inhibitors.

DHCR24-Specific Cholesterol Biosynthesis Interrogation

When experimental designs require specific blockade of the terminal desmosterol-to-cholesterol conversion step catalyzed by DHCR24, U18666A (Ki = 157 nM) provides targeted inhibition that AY9944 (DHCR7 inhibitor) and triparanol (broader downstream effects) cannot replicate [1]. The 690-fold higher affinity of U18666A for DHCR24 relative to native substrate lanosterol enables robust inhibition at nanomolar concentrations in cellular assays [2]. Studies focusing on desmosterol accumulation, DHCR24 enzymatic function, or SLOS disease modeling should prioritize U18666A over alternative reductase inhibitors that act at distinct biosynthetic nodes.

Host-Directed Antiviral Screening for Cholesterol-Dependent Viral Entry

U18666A demonstrates validated inhibition of Ebola virus entry with an IC50 of 1.6–8.0 µM, mediated through NPC1-dependent mechanisms distinct from direct glycoprotein binding inhibitors like compound 3.47 [1]. The compound also inhibits dengue virus and hepatitis C virus replication, effects attributed to retarded viral trafficking in cholesterol-loaded late endosomes/lysosomes and suppressed de novo sterol biosynthesis [2]. Antiviral research programs investigating host cholesterol homeostasis as a therapeutic vulnerability should employ U18666A as a reference NPC1-dependent entry inhibitor rather than compounds with alternative mechanisms (e.g., chloroquine's pH-dependent effects).

Autophagy-Cholesterol Homeostasis Crosstalk Investigation

For studies examining the intersection of cholesterol trafficking and autophagy flux, U18666A uniquely impairs autophagosome-lysosome fusion through NPC1 inhibition and cholesterol accumulation, a mechanism fundamentally distinct from chloroquine's pH neutralization effects [1]. Direct comparative data confirm that U18666A produces cholesterol-specific autophagic phenotypes not observed with other autophagy modulators [2]. Researchers requiring cholesterol-dependent autophagy disruption without confounding lysosomal pH alterations should procure U18666A rather than chloroquine or bafilomycin A1.

Technical Documentation Hub

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36 linked technical documents
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